molecular formula C16H15ClN2O3 B5129040 N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No. B5129040
M. Wt: 318.75 g/mol
InChI Key: CKJKHVODTNRYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide, also known as CM-157, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM-157 is a selective melanocortin 4 receptor (MC4R) agonist, which means it activates specific receptors in the brain that are involved in regulating appetite and energy expenditure.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide works by selectively activating MC4R in the brain. MC4R is a G protein-coupled receptor that is involved in regulating appetite and energy expenditure. Activation of MC4R leads to decreased food intake and increased energy expenditure, which can lead to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects in animal models. It can reduce food intake, increase energy expenditure, and improve glucose metabolism. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have anti-inflammatory effects and can improve liver function in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide in lab experiments is its selectivity for MC4R, which reduces the risk of off-target effects. However, N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is not currently approved for human use, which limits its potential clinical applications. Additionally, the synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the research on N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. Another area of research could be the investigation of the long-term effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide on weight loss and metabolic health. Additionally, the potential antidepressant effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be further explored in animal models of depression. Finally, the safety and efficacy of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be evaluated in clinical trials to determine its potential as a therapeutic agent for metabolic disorders.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. The purity and yield of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can be improved by using different solvents and purification methods.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been studied extensively in animal models for its potential therapeutic applications in obesity, diabetes, and other metabolic disorders. Studies have shown that N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can reduce food intake, increase energy expenditure, and improve glucose metabolism in obese mice. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJKHVODTNRYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

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